N-Desmethyl ulipristal is a synthetic compound derived from ulipristal acetate, which is classified as a selective progesterone receptor modulator. This compound is primarily recognized as a metabolite of ulipristal acetate, a medication used for emergency contraception and the treatment of uterine fibroids. The molecular formula of N-Desmethyl ulipristal is C29H35NO4, with a molecular weight of 461.59 g/mol. It exhibits both antagonistic and partial agonist activity at the progesterone receptor, influencing various cellular processes related to reproductive health.
The synthesis of N-Desmethyl ulipristal typically involves the demethylation of ulipristal acetate. This process can be achieved through several chemical reactions, including:
In an industrial context, the production of N-Desmethyl ulipristal follows stringent protocols to maintain high yield and purity. The process involves:
The structure of N-Desmethyl ulipristal retains the core framework of ulipristal acetate but lacks one methyl group, which alters its pharmacokinetic properties. The compound's molecular structure can be represented as follows:
The compound's structural characteristics indicate that it is a derivative of 19-norprogesterone, which contributes to its biological activity at the progesterone receptor.
N-Desmethyl ulipristal participates in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to optimize yield and selectivity .
N-Desmethyl ulipristal acts primarily through its interaction with the progesterone receptor. Its mechanism includes:
N-Desmethyl ulipristal exhibits characteristics typical of steroid derivatives, including:
The compound is classified under several categories regarding safety and toxicity:
N-Desmethyl ulipristal has several scientific applications:
This comprehensive analysis highlights the significance of N-Desmethyl ulipristal within pharmaceutical sciences, particularly concerning reproductive health and therapeutic applications.
N-Desmethyl Ulipristal (NDU), chemically designated as (11β)-17-hydroxy-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione, is a primary metabolite of the selective progesterone receptor modulator (SPRM) Ulipristal Acetate. Its molecular formula is C₂₇H₃₃NO₃, with a molecular weight of 419.56 g/mol [2] [8]. The core structure retains the steroidal framework of the parent compound but features a monodemethylated aromatic amine at the 11β-position. This modification replaces the dimethylamino group (−N(CH₃)₂) of Ulipristal Acetate with a methylamino group (−NHCH₃) [4] [6].
The stereochemical configuration of NDU is defined by five chiral centers, preserving the absolute configurations of Ulipristal: 8S, 11R, 13S, 14S, 17R [8] [9]. The 11R configuration ensures optimal positioning of the 4-(methylamino)phenyl group for progesterone receptor binding. Nuclear Magnetic Resonance (NMR) studies confirm that the A-ring adopts a Δ⁴,⁹-diene conformation with a conjugated enone system (C3=O), while the D-ring contains a 20-ketone and a 17β-hydroxyl group [9]. The SMILES notation encodes this stereochemistry explicitly:CNc1ccc(cc1)[C@H]2C[C@@]3(C)[C@@H](CC[C@]3(O)C(=O)C)[C@@H]4CCC5=CC(=O)CCC5=C24
[6] [9].
NDU exhibits distinct physicochemical properties critical to its analytical detection and metabolic behavior:
Physicochemical Parameters:
Property | Value | Reference |
---|---|---|
Molecular Weight | 419.56 g/mol | [2] |
Melting Point | >248°C (decomposes) | [5] |
Solubility | Low water solubility; soluble in chloroform | [5] [9] |
Appearance | Beige to off-white solid | [6] [9] |
The compound demonstrates sensitivity to light, oxidation, and pH extremes. The methylamino group (−NHCH₃) is susceptible to oxidation, necessitating storage under inert conditions at 2–8°C [5] [9]. Stability studies indicate degradation under acidic conditions via hydrolysis of the C20 ketone-enol system, while alkaline conditions promote oxidation of the aromatic amine [6]. High-Performance Liquid Chromatography (HPLC) analyses show >95% purity in optimized preparations, with major impurities arising from N-oxidation or demethylation byproducts [9].
NDU is primarily synthesized through two routes:
Metabolic Synthesis: In vivo biotransformation of Ulipristal Acetate via hepatic cytochrome P450 (CYP3A4)-mediated N-demethylation [6]. This pathway generates NDU as a major pharmacologically active metabolite.
Chemical Synthesis:
Derivatization strategies include:
Structural and functional contrasts between NDU and Ulipristal Acetate (UA) highlight metabolic significance:
Comparative Structural Analysis:
Attribute | N-Desmethyl Ulipristal (NDU) | Ulipristal Acetate (UA) | |
---|---|---|---|
Molecular Formula | C₂₇H₃₃NO₃ | C₃₀H₃₇NO₄ | [2] |
Molecular Weight | 419.56 g/mol | 475.63 g/mol | [2] |
Aromatic Amine Group | 4-(Methylamino)phenyl (−NHCH₃) | 4-(Dimethylamino)phenyl (−N(CH₃)₂) | [4] [6] |
C17 Modification | 17β-Hydroxyl | 17β-Acetoxy | [10] |
Log P (Estimated) | ~4.1 (lower lipophilicity) | ~5.3 (higher lipophilicity) | [6] [9] |
Pharmacologically, NDU retains SPRM activity but exhibits reduced receptor-binding affinity compared to UA due to decreased electron-donating capacity of the monomethylated amine [2] [6]. Metabolism studies confirm NDU as a major circulating metabolite contributing to UA’s overall efficacy in progesterone receptor antagonism [2] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7